Methyl 5-(3-Bromo-2-methoxyphenyl)isoxazole-3-carboxylate
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Overview
Description
Methyl 5-(3-Bromo-2-methoxyphenyl)isoxazole-3-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a bromine atom and a methoxy group attached to the phenyl ring, which is further connected to the isoxazole ring through a carboxylate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(3-Bromo-2-methoxyphenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the (3 + 2) cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring. The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition .
Industrial Production Methods
In industrial settings, the production of isoxazole derivatives like this compound may employ continuous flow reactors to optimize reaction conditions and improve yield. The use of metal-free synthetic routes is also gaining popularity due to their eco-friendly nature and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3-Bromo-2-methoxyphenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cycloaddition Reactions: The isoxazole ring can participate in further cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an azide group can lead to the formation of azido derivatives, while oxidation can yield various oxidized forms of the compound .
Scientific Research Applications
Methyl 5-(3-Bromo-2-methoxyphenyl)isoxazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of Methyl 5-(3-Bromo-2-methoxyphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(3-Methoxyphenyl)isoxazole-3-carboxylate
- Methyl 5-(4-Methoxyphenyl)isoxazole-3-carboxylate
- Methyl 3-(Benzyloxy)isoxazole-5-carboxylate
Uniqueness
Methyl 5-(3-Bromo-2-methoxyphenyl)isoxazole-3-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C12H10BrNO4 |
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Molecular Weight |
312.12 g/mol |
IUPAC Name |
methyl 5-(3-bromo-2-methoxyphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H10BrNO4/c1-16-11-7(4-3-5-8(11)13)10-6-9(14-18-10)12(15)17-2/h3-6H,1-2H3 |
InChI Key |
AQKMSMVQOOZLRM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1Br)C2=CC(=NO2)C(=O)OC |
Origin of Product |
United States |
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